molecular formula C27H44O B15147218 (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL

(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL

Cat. No.: B15147218
M. Wt: 384.6 g/mol
InChI Key: QYSXJUFSXHHAJI-RWDMXNMGSA-N
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Description

The compound (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL involves multiple steps, including the formation of the cyclohexane ring, introduction of the methylidene groups, and the establishment of the stereocenters. The reaction conditions typically require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon for hydrogenation steps. The industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert double bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it may be used to study the effects of stereochemistry on biological activity. Its multiple stereocenters provide a model for understanding how different configurations affect interactions with biological molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique properties may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL exerts its effects involves binding to specific molecular targets. These targets could include enzymes or receptors that are involved in critical biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • Methyl 3-chlorobenzoate

Uniqueness

Compared to these similar compounds, (1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL stands out due to its multiple stereocenters and conjugated double bonds

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(1S)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21-,24+,25-,26+,27-/m1/s1

InChI Key

QYSXJUFSXHHAJI-RWDMXNMGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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